![molecular formula C16H11BrFN5O4 B269673 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide](/img/structure/B269673.png)
5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with certain proteins or enzymes in the body.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide is its versatility. The compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the main limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide. One area of interest is the development of more efficient synthesis methods that can yield the compound in higher yields. Another area of interest is the exploration of the compound's potential applications in materials science, particularly in the development of organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide involves the reaction of 3-fluorobenzaldehyde and 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furoic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In biochemistry, the compound has been used as a probe to study the mechanism of action of certain enzymes. In materials science, the compound has been studied for its potential applications in organic electronics and optoelectronics.
Eigenschaften
Produktname |
5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-fluorobenzylidene)-2-furohydrazide |
---|---|
Molekularformel |
C16H11BrFN5O4 |
Molekulargewicht |
436.19 g/mol |
IUPAC-Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-(3-fluorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C16H11BrFN5O4/c17-13-9-22(21-15(13)23(25)26)8-12-4-5-14(27-12)16(24)20-19-7-10-2-1-3-11(18)6-10/h1-7,9H,8H2,(H,20,24)/b19-7- |
InChI-Schlüssel |
DKNJCCDHMMSAMY-GXHLCREISA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.